6-Bromoharmine
Description
6-Bromoharmine is a brominated derivative of harmine, a β-carboline alkaloid with a fused indole-pyridine ring system. These compounds share a brominated indole core, which is critical for modulating electronic, steric, and bioactive characteristics .
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
6-bromo-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11BrN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3 |
InChI Key |
YRYJSDPQWKIQRL-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Bromoharmine analogs and related brominated heterocycles based on molecular structure, substituents, and calculated molecular weights:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 6-Bromo-N-propionyltryptamine | C₁₃H₁₅BrN₂O | 295 | Br at C-6; propionyl at N | Amide, indole |
| 6-Bromo-N-acetyltryptamine | C₁₂H₁₃BrN₂O | 281 | Br at C-6; acetyl at N | Amide, indole |
| 6-Bromo-2-fluoropyridin-3-amine | C₅H₄BrFN₂ | 191 | Br at C-6; F at C-2; NH₂ at C-3 | Amine, pyridine, halogen |
| 6-Bromo-7-methylchroman-4-amine | C₁₀H₁₂BrNO | 242 | Br at C-6; CH₃ at C-7; NH₂ at C-4 | Amine, chroman (benzopyran) |
| 6-Bromoindole-3-carboxaldehyde | C₉H₆BrNO | 224 | Br at C-6; CHO at C-3 | Aldehyde, indole |
Key Observations:
- Substituent Effects: 6-Bromo-N-propionyltryptamine vs. 6-Bromoindole-3-carboxaldehyde: The aldehyde group at C-3 introduces electrophilic reactivity, enabling nucleophilic addition reactions absent in amide-functionalized tryptamines .
Heterocyclic Core Differences :
- Indole vs. Pyridine vs. Chroman : Indole derivatives (e.g., tryptamines) exhibit π-π stacking and hydrogen-bonding capabilities via the NH group, whereas pyridine and chroman systems offer distinct electronic environments due to nitrogen positioning or oxygen incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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